molecular formula C20H32O2 B1181516 2-Oxokolavenol CAS No. 130395-82-3

2-Oxokolavenol

Cat. No. B1181516
CAS RN: 130395-82-3
M. Wt: 304.5 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2-Oxokolavenol involves intricate chemical processes, including copper(I)-catalyzed tandem transformations, oxidative polycondensation in aqueous media, and palladium-catalyzed oxidative olefination, among others. These methods underscore the complexity and versatility required in synthesizing structurally related phenolic compounds, highlighting the sophisticated techniques employed in the chemical synthesis of natural products and their analogs (Xu et al., 2010); (Kaya et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound and related compounds reveals complex arrangements and bonding patterns, particularly involving phenol derivatives and their interactions with metal complexes. These structures are characterized through various spectroscopic and crystallographic methods, offering insights into the 3D arrangements and electronic properties essential for their biological activity and chemical reactivity (Ziemkowska et al., 2011).

Chemical Reactions and Properties

This compound's chemical reactivity is notable for its involvement in selective activation pathways, including hydrogen bonding interactions with biological receptors. Such interactions are crucial for its function as an FXR agonist, showcasing the compound's ability to induce specific biological responses through chemical binding and activation mechanisms (Guo et al., 2022).

Physical Properties Analysis

The physical properties of compounds structurally related to this compound, such as their thermal stability and molecular weight distribution, are determined through techniques like thermogravimetric analysis and size exclusion chromatography. These analyses provide essential data on the stability, solubility, and polymeric characteristics of these compounds, which are vital for understanding their behavior in biological and environmental contexts (Kaya & Gül, 2004).

Scientific Research Applications

  • FXR Agonist for Liver Diseases : 2-Oxokolavenol has been identified as a novel and selective agonist of the Farnesoid X receptor (FXR), which plays a crucial role in regulating enterohepatic metabolic homeostasis. This property makes this compound potentially effective against acetaminophen-induced hepatocyte damage and various liver diseases (Guo et al., 2022).

  • Antioxidant Properties : this compound, as a natural phenolic compound, is part of a broader group of dietary antioxidants that contribute to health benefits, including resistance to oxidative damages. This implicates its potential role in human health, particularly in combating oxidative stress-related diseases (Dimitrios, 2006).

  • Role in Aging : The presence of natural antioxidants like this compound in the diet is linked to controlling oxidative stress, which is a significant factor in the aging process. These antioxidants can potentially mitigate age-associated oxidative stress (Beckman & Ames, 1998).

  • Inhibition of Viral Attachment : Phenolic compounds, including this compound, exhibit the capacity to bind with the receptor-binding domain of spike proteins, potentially inhibiting viral attachment and cellular entry, as demonstrated in the context of SARS-CoV-2 (Goc et al., 2021).

  • Chemotherapy Enhancement : Studies have shown that natural polyphenols like this compound can potentially enhance the anti-tumor activities of chemotherapeutic agents, suggesting its application in cancer therapy (Kaminski et al., 2014).

  • Protection Against Oxidative DNA Damage : Dietary flavonoids, a group that includes this compound, have demonstrated cytoprotective potential against oxidative DNA damage in human colonocytes, indicating their significance in cancer prevention (Duthie & Dobson, 1999).

  • Photodynamic Therapy Applications : As a natural phenolic compound, this compound might have applications in photodynamic therapy and studies related to oxidative stress, given the broad interest in natural antioxidants for these purposes (Yogo et al., 2005).

Mechanism of Action

2-Oxokolavenol exerts therapeutic efficacy against Acetaminophen (APAP)-induced hepatocyte damage in an FXR-dependent manner . It forms two hydrogen bonds with M265 and Y369 of human FXR to compatibly fit into the ligand binding pocket of FXR, which potently leads to the recruitment of multiple co-regulators and selectively induces the transcriptional activity of FXR .

Future Directions

The future work will focus on obtaining the structure of the FXR-LBD/2-Oxokolavenol complex, carrying out the total synthesis, and optimizing derivatives of 2-Oxokolavenol . The findings provide a promising hit compound for the design of new FXR modulators with potential clinical value .

properties

IUPAC Name

(4aR,7R,8S,8aR)-8-[(E)-5-hydroxy-3-methylpent-3-enyl]-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-14(8-11-21)6-9-19(4)15(2)7-10-20(5)16(3)12-17(22)13-18(19)20/h8,12,15,18,21H,6-7,9-11,13H2,1-5H3/b14-8+/t15-,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJNCAOKSWDFOY-SJRDTMCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CCO)C)CC(=O)C=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/CO)/C)CC(=O)C=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxokolavenol
Reactant of Route 2
2-Oxokolavenol
Reactant of Route 3
2-Oxokolavenol
Reactant of Route 4
2-Oxokolavenol
Reactant of Route 5
2-Oxokolavenol
Reactant of Route 6
2-Oxokolavenol

Q & A

Q1: How does 2-oxokolavenol interact with FXR and what are the downstream effects of this interaction?

A1: this compound exerts its therapeutic effects by directly binding to FXR, a nuclear receptor crucial for regulating enterohepatic metabolic homeostasis []. Specifically, this compound forms two hydrogen bonds with amino acids M265 and Y369 within the ligand binding pocket of human FXR []. This interaction triggers a cascade of downstream effects:

  • Recruitment of co-regulators: The binding of this compound to FXR facilitates the recruitment of co-regulator proteins necessary for modulating gene expression [].
  • Transcriptional activation of FXR: This leads to the selective activation of FXR-regulated genes involved in bile acid synthesis, lipid metabolism, and inflammation [].
  • Protection against liver damage: Ultimately, these downstream effects contribute to the therapeutic benefits of this compound, such as protection against acetaminophen-induced hepatocyte damage [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.